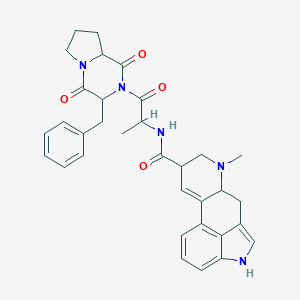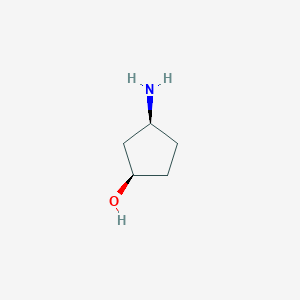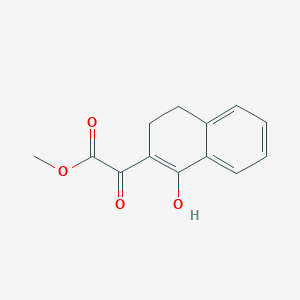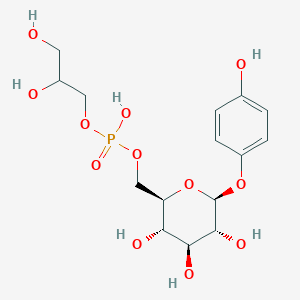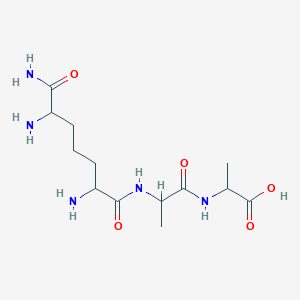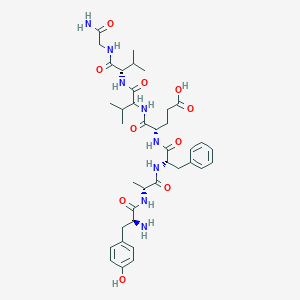![molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1](/img/structure/B48838.png)
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Vue d'ensemble
Description
The study of bicyclic molecules like "3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione" is significant in chemistry due to their potential applications in material science, pharmaceuticals, and organic synthesis. Bicyclic compounds containing dioxabicyclo structures are of particular interest because of their unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex bicyclic diones often involves multi-step reactions, starting from simpler bicyclic precursors. Methods like ring-closing metathesis, Diels-Alder reactions, and epoxide ring-opening are commonly employed. For example, the synthesis of related compounds involves strategic formation and breaking of carbon-carbon and carbon-oxygen bonds to construct the bicyclic framework with desired functional groups in precise locations (Burke et al., 1999).
Molecular Structure Analysis
X-ray crystallography and computational chemistry play crucial roles in determining the molecular structure of bicyclic diones. These techniques help in understanding the relative configuration of the molecule, including the stereochemistry of its chiral centers and the conformation of the bicyclic system (Dekaprilevich et al., 1995).
Chemical Reactions and Properties
Bicyclic diones undergo various chemical reactions, including bromination, hydrolysis, and intramolecular migration reactions. These reactions can lead to significant transformations of the bicyclic framework, enabling the synthesis of derivatives with diverse chemical functionalities (Menzek & Altundas, 2006).
Applications De Recherche Scientifique
Pyrolysis of Cellulose
Gainsford et al. (1995) identified compounds related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione during studies on the products of phosphoric acid-catalyzed pyrolysis of cellulose. These compounds are of interest due to their structural characteristics, such as a 3,4-dihydro-2H-pyran-3-one ring in a flattened boat conformation and a tetracyclic structure with a 6,5,6,5-membered fused ring pattern (Gainsford, Furneaux, Mason, & Miller, 1995).
Low-Temperature Reactions with Dicobalt Octacarbonyl
Schore et al. (1984) demonstrated that dicobalt octacarbonyl reacts with acetylene and carbon monoxide under mild conditions to form various cyclic enone products, including compounds structurally related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione. This study contributes to understanding the formation of complex organic structures under controlled conditions (Schore, Belle, Knudsen, Hope, & Xu, 1984).
Complexation of Metal Atoms
Lazrak et al. (2000) reported on a compound, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, which shows potential for complexing metal atoms. This indicates a possible application in the field of metal-organic chemistry and materials science (Lazrak, Essassi, El-Bali, & Bolte, 2000).
Photoresponsive Cyclobutanocrown Ethers
Akabori et al. (1988) explored the synthesis of photoresponsive cyclobutanocrown ethers, which included the preparation of compounds related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione. This research is significant for the development of photoresponsive materials (Akabori, Kumagai, Habata, & Sato, 1988).
Synthesis of Bioactive Molecules
Khlevin et al. (2012) described the synthesis of polyhydroxylated derivatives structurally related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, which are interesting as synthetic blocks for potential bioactive molecules. This research is relevant for the development of new pharmaceuticals and bioactive compounds (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Propellano-bislactones Synthesis
Basavaiah and Satyanarayana (2001) discussed the synthesis of propellano-bislactones using acetates of Baylis-Hillman adducts. This process involves compounds related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, highlighting their utility in organic synthesis (Basavaiah & Satyanarayana, 2001).
Propriétés
IUPAC Name |
3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQZNZLOZXSBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616630 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
CAS RN |
29278-69-1 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

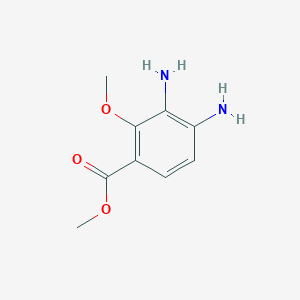
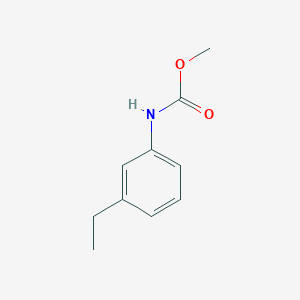
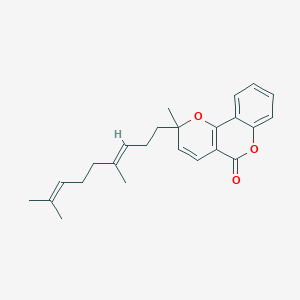
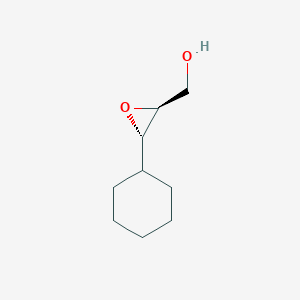
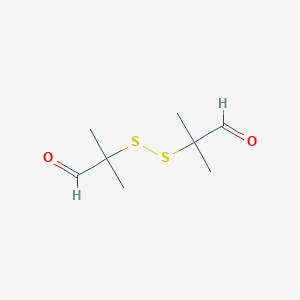
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)
